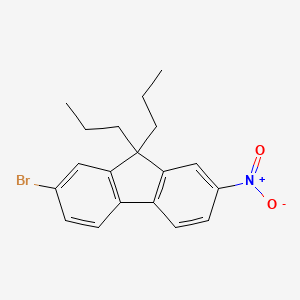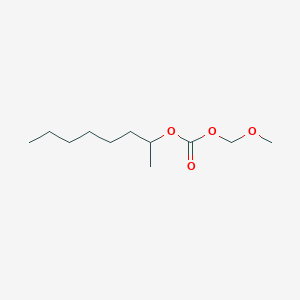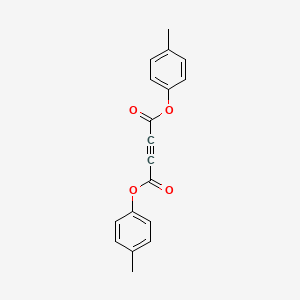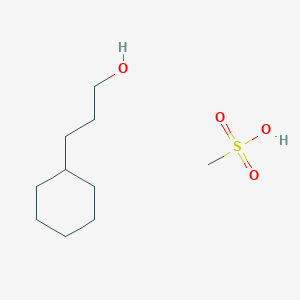
4-Methylheptadeca-7,11-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylheptadeca-7,11-dienoic acid is a long-chain fatty acid with an aliphatic tail containing 18 carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylheptadeca-7,11-dienoic acid can be achieved through various methods. One notable approach involves the use of dienedioic acid as a building block via directed Heck-decarboxylate coupling The reaction proceeds through a Heck-decarboxylate coupling procedure, where the carboxylic group acts as a directing group to promote the reaction and control regioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly compounds and efficient catalytic systems is emphasized to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylheptadeca-7,11-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated fatty acids.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, saturated fatty acids, and substituted fatty acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Methylheptadeca-7,11-dienoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex polyenes and other organic compounds.
Biology: Studied for its role in biological processes and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methylheptadeca-7,11-dienoic acid involves its interaction with molecular targets and pathways within cells. One notable mechanism is its inhibitory action on topoisomerase I and IIα, enzymes that play a crucial role in DNA replication and transcription . The compound stabilizes the DNA-protein complexes, thereby inhibiting the catalytic activity of these enzymes and affecting cell cycle progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Methylheptadeca-7,11-dienoic acid include:
- (5Z,9Z)-Eicosa-5,9-dienoic acid
- (7Z,11Z)-Eicosa-7,11-dienoic acid
- (5Z,9Z)-11-Phenyl-5,9-undecadienoic acid
Uniqueness
This compound is unique due to its specific molecular structure, which includes a methyl group at the 4th position and double bonds at the 7th and 11th positions. This unique structure contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
157998-94-2 |
|---|---|
Formule moléculaire |
C18H32O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
4-methylheptadeca-7,11-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(2)15-16-18(19)20/h7-8,11-12,17H,3-6,9-10,13-16H2,1-2H3,(H,19,20) |
Clé InChI |
HNLWSHWQZXSOLR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCCC=CCCC(C)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12546972.png)




![2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12546998.png)
![Benzenamine, 4-[1-(2,4-cyclopentadien-1-ylidene)ethyl]-N,N-dimethyl-](/img/structure/B12547004.png)



![2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B12547037.png)
![3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B12547041.png)

![Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-](/img/structure/B12547051.png)
